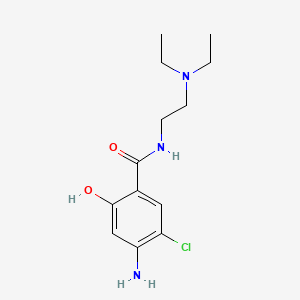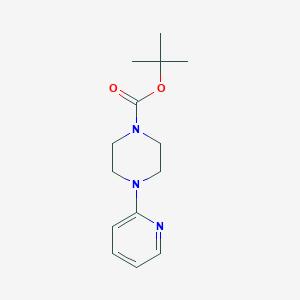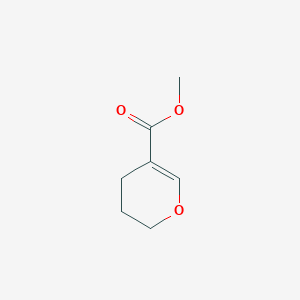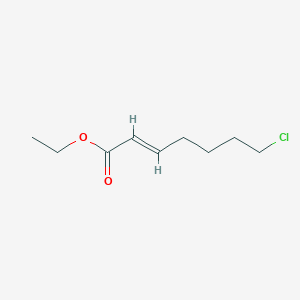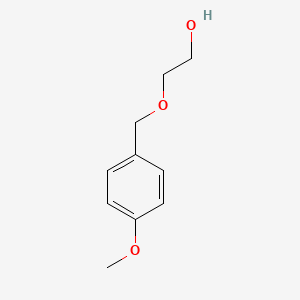![molecular formula C12H4F24O4Si B1599884 Tetrakis[1-(trifluoromethyl)-2,2,2-trifluoroethoxy]silane CAS No. 26560-90-7](/img/structure/B1599884.png)
Tetrakis[1-(trifluoromethyl)-2,2,2-trifluoroethoxy]silane
概要
説明
Tetrakis[1-(trifluoromethyl)-2,2,2-trifluoroethoxy]silane is a fluorinated silane compound that has garnered significant attention in the scientific community due to its unique properties. This compound is known for its ability to form strong covalent bonds with various surfaces, making it highly valuable in surface chemistry, material science, and biomedical research.
準備方法
The synthesis of Tetrakis[1-(trifluoromethyl)-2,2,2-trifluoroethoxy]silane typically involves the reaction of silicon tetrachloride with sodium 1,1,1,3,3,3-hexafluoro-2-propoxide. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound can also be prepared using other tetraalkoxysilanes in dehydration condensation reactions .
化学反応の分析
Tetrakis[1-(trifluoromethyl)-2,2,2-trifluoroethoxy]silane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions: The reactions typically involve reagents such as oxidizing agents, reducing agents, and other silane compounds.
科学的研究の応用
Tetrakis[1-(trifluoromethyl)-2,2,2-trifluoroethoxy]silane has a wide range of applications in scientific research:
Surface Chemistry: It is used to modify the surface properties of various materials, including metals, semiconductors, and polymers.
Material Science: The compound is employed in the development of advanced materials with unique properties.
Biomedical Research: It is used in the development of biosensors and other biomedical devices due to its ability to form stable self-assembled monolayers (SAMs) on surfaces.
作用機序
The mechanism of action of Tetrakis[1-(trifluoromethyl)-2,2,2-trifluoroethoxy]silane is primarily attributed to its ability to form strong covalent bonds with various surfaces. This allows the compound to create a stable monolayer on the surface, which can modify the surface properties. The exact molecular targets and pathways involved in its action are not well understood, but its reactivity and stability make it a valuable tool in various applications.
類似化合物との比較
Tetrakis[1-(trifluoromethyl)-2,2,2-trifluoroethoxy]silane can be compared with other similar compounds, such as:
Silicon tetrakis(trifluoromethanesulfonate): This compound acts as a neutral silicon-based Lewis superacid suitable for reactions with both soft and hard Lewis bases.
Tetrakis(1,1,1,3,3,3-hexafluoro-2-propoxy)silane: This compound is used in dehydration condensation reactions and has similar reactivity to this compound.
This compound stands out due to its unique ability to form stable SAMs on various surfaces, making it highly valuable in surface modification and material science applications.
特性
IUPAC Name |
tetrakis(1,1,1,3,3,3-hexafluoropropan-2-yl) silicate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4F24O4Si/c13-5(14,15)1(6(16,17)18)37-41(38-2(7(19,20)21)8(22,23)24,39-3(9(25,26)27)10(28,29)30)40-4(11(31,32)33)12(34,35)36/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAPGYPPYPFUOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)O[Si](OC(C(F)(F)F)C(F)(F)F)(OC(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4F24O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20468264 | |
| Record name | Tetrakis(1,1,1,3,3,3-hexafluoroisopropoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
696.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26560-90-7 | |
| Record name | Tetrakis(1,1,1,3,3,3-hexafluoroisopropoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrakis(1,1,1,3,3,3-hexafluoroisopropyl) Orthosilicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


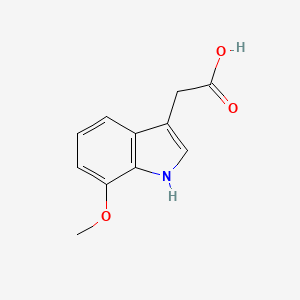
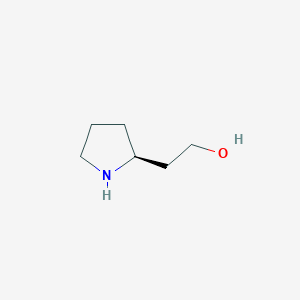

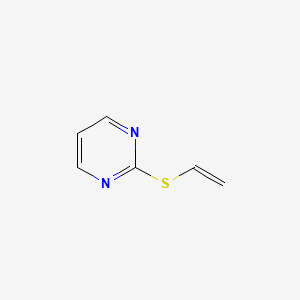
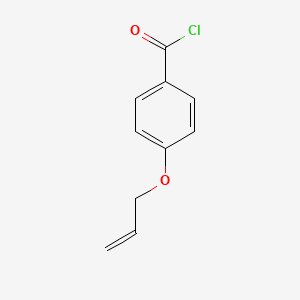
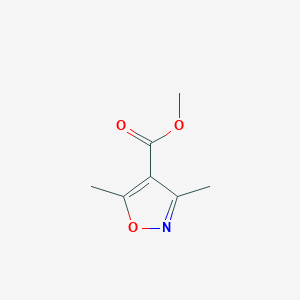

![3-[(2,2-Dimethyl-1,2-azasilolidin-1-yl)(dimethyl)silyl]propan-1-amine](/img/structure/B1599815.png)
![tert-Butyl 2-oxo-1H-imidazo[4,5-b]pyridine-3(2H)-carboxylate](/img/structure/B1599817.png)
